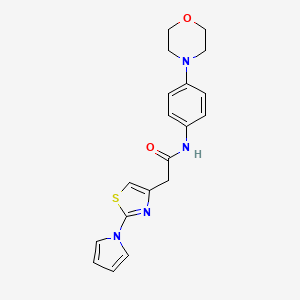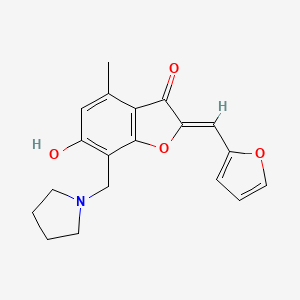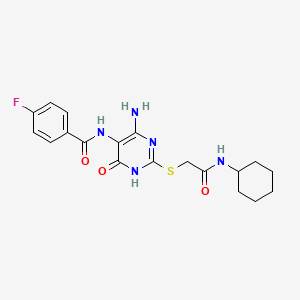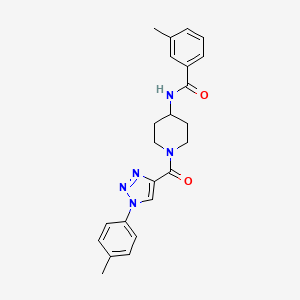
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-morpholinophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-morpholinophenyl)acetamide, commonly known as PTM, is a small molecule inhibitor that has been widely used in scientific research. PTM is a potent inhibitor of protein arginine methyltransferases (PRMTs), which play an important role in various cellular processes, including gene expression, RNA processing, and signal transduction.
Mécanisme D'action
PTM inhibits 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-morpholinophenyl)acetamide by binding to the active site of the enzyme and blocking the transfer of the methyl group from S-adenosylmethionine (SAM) to the arginine residue in the protein substrate. This results in a decrease in protein methylation and a disruption of protein-protein interactions and cellular processes that are regulated by this compound.
Biochemical and physiological effects:
PTM has been shown to have a variety of biochemical and physiological effects in different cell types and organisms. In cancer cells, PTM has been shown to inhibit cell proliferation and induce apoptosis by targeting PRMT5. In neuronal cells, PTM has been shown to regulate the expression of genes involved in synaptic plasticity and memory formation by targeting PRMT1. In zebrafish, PTM has been shown to disrupt the development of the cardiovascular system by targeting PRMT4.
Avantages Et Limitations Des Expériences En Laboratoire
PTM has several advantages as a tool for studying 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-morpholinophenyl)acetamide. It is a potent and specific inhibitor of this compound, which makes it a valuable tool for studying the function of these enzymes. It is also relatively easy to synthesize and can be obtained in large quantities. However, PTM has some limitations as well. It is not cell-permeable, which limits its use in studies of intracellular this compound. It also has a relatively short half-life, which requires frequent dosing in in vivo experiments.
Orientations Futures
There are several future directions for research on PTM and 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-morpholinophenyl)acetamide. One direction is to develop more potent and specific inhibitors of this compound that can be used in vivo and have a longer half-life. Another direction is to study the role of this compound in different cellular processes and diseases, such as cancer, neurodegenerative diseases, and cardiovascular diseases. Finally, it will be important to study the potential therapeutic applications of PRMT inhibitors, including PTM, in these diseases.
Méthodes De Synthèse
The synthesis of PTM involves the reaction of 2-(2-bromoacetyl)thiazole with 1H-pyrrole-1-carboxamide in the presence of a base. The resulting intermediate is then reacted with 4-morpholinophenylamine to yield PTM. The overall yield of this synthesis method is around 30%.
Applications De Recherche Scientifique
PTM has been widely used in scientific research as a tool to study the role of 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-morpholinophenyl)acetamide in various cellular processes. This compound are a family of enzymes that catalyze the methylation of arginine residues in proteins, which plays an important role in regulating protein-protein interactions and protein function. PTM has been shown to be a potent inhibitor of this compound, which makes it a valuable tool for studying the function of these enzymes.
Propriétés
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c24-18(13-16-14-26-19(21-16)23-7-1-2-8-23)20-15-3-5-17(6-4-15)22-9-11-25-12-10-22/h1-8,14H,9-13H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJRBMZTBGGXPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-chlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2791912.png)
![5-((4-Benzhydrylpiperazin-1-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2791913.png)
![5,5-dimethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine hydrochloride](/img/structure/B2791916.png)
![ethyl 2-(4-(tert-butyl)benzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2791919.png)

![N-(thiophen-2-ylmethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2791922.png)
![(4-chlorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2791923.png)
![3-[(4-fluorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]propanamide](/img/structure/B2791924.png)



![N-[3-fluoro-4-(4-phenylpiperazino)phenyl]-2-[(4-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2791931.png)
